6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C9H10N4. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been associated with various targets, including protein kinases
Mode of Action
It is known that pyrazolo[3,4-b]pyridines can interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine remain to be elucidated.
Biochemical Pathways
Related compounds have been shown to impact various pathways, including those involving protein kinases . The downstream effects of these interactions can include changes in cell proliferation and differentiation .
Result of Action
Related compounds have been shown to exhibit cytotoxic activities against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been demonstrated to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways. This compound can bind to the active site of these kinases, preventing their activation and subsequent downstream signaling . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity in various experimental conditions. It is also subject to degradation, which can influence its long-term effects on cellular function. In in vitro studies, this compound has demonstrated sustained activity over several hours, while in in vivo studies, its effects can persist for days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome, while exceeding this threshold can result in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The specific enzymes involved in its metabolism include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of many drugs .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine with chloroacetamide in the presence of potassium carbonate to form the desired compound . The reaction conditions often include refluxing in an appropriate solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
- 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-one
- 6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-4-amine
Uniqueness
6-cyclopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its cyclopropyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
6-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-8-6-3-4-7(5-1-2-5)11-9(6)13-12-8/h3-5H,1-2H2,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOTVPSZSYPPQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=NNC(=C3C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.